2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1017335-38-4
VCID: VC3368960
InChI: InChI=1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H
SMILES: C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl
Molecular Formula: C11H16ClNO2S
Molecular Weight: 261.77 g/mol

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride

CAS No.: 1017335-38-4

Cat. No.: VC3368960

Molecular Formula: C11H16ClNO2S

Molecular Weight: 261.77 g/mol

* For research use only. Not for human or veterinary use.

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride - 1017335-38-4

Specification

CAS No. 1017335-38-4
Molecular Formula C11H16ClNO2S
Molecular Weight 261.77 g/mol
IUPAC Name 2-(benzenesulfonylmethyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H
Standard InChI Key RUNOUZUEQXLUBF-UHFFFAOYSA-N
SMILES C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl
Canonical SMILES C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride features a five-membered pyrrolidine ring with a phenylsulfonyl methyl group attached at the 2-position. The nitrogen atom of the pyrrolidine ring is protonated and stabilized by a chloride counterion. The molecular formula of this compound is C₁₁H₁₆ClNO₂S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The phenylsulfonyl group consists of a benzene ring connected to a sulfonyl moiety (-SO₂-), which is then linked to the pyrrolidine ring via a methylene bridge.

Physical Properties

The compound typically exists as a white to off-white crystalline solid, similar to other pyrrolidine hydrochloride salts such as N-Methylpyrrolidine hydrochloride . Based on the properties of related compounds, it is expected to be soluble in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO). The hydrochloride salt formation enhances its water solubility compared to the free base form, making it more suitable for biological testing and pharmaceutical formulations.

Chemical Properties

The sulfonyl group (-SO₂-) in this compound acts as an electron-withdrawing functionality, influencing the reactivity of adjacent carbon atoms. The compound possesses multiple reactive sites: the pyrrolidine nitrogen (when deprotonated), the methylene bridge between the pyrrolidine and the sulfonyl group, and potentially the aromatic ring. The phenylsulfonyl group can participate in various transformations, including nucleophilic substitution reactions and elimination reactions, similar to other sulfonyl-containing compounds described in literature.

Synthesis Methods

General Synthetic Routes

The synthesis of 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride typically follows routes similar to those used for related sulfonyl-containing pyrrolidine derivatives. These generally involve either the functionalization of a pre-formed pyrrolidine ring or the construction of the pyrrolidine ring with the phenylsulfonyl methyl functionality incorporated during the ring formation process.

Purification Techniques

The purification of 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride would likely employ techniques similar to those used for related compounds:

  • Flash column chromatography for the free base intermediate, typically eluting with petroleum ether/ethyl acetate or dichloromethane/methanol mixtures

  • Recrystallization from appropriate solvent systems such as dichloroethane/diethyl ether or acetone/hexane

  • Salt formation through treatment with hydrogen chloride in diethyl ether or dioxane

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the structural features and data from related compounds, the ¹H NMR spectrum of 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride would be expected to show characteristic signals including:

  • Aromatic protons of the phenyl group (approximately δ 7.5-8.0 ppm)

  • Methylene protons adjacent to the sulfonyl group (approximately δ 3.2-3.6 ppm)

  • Pyrrolidine ring protons (approximately δ 1.8-3.5 ppm)

  • The proton at C-2 of the pyrrolidine ring (approximately δ 3.8-4.2 ppm)

  • The NH proton (broad signal, position variable depending on solvent)

The ¹³C NMR spectrum would show signals for the aromatic carbons, the sulfonyl-adjacent methylene carbon, and the four pyrrolidine ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching (approximately 3000-3100 cm⁻¹)

  • C-H stretching (approximately 2800-3000 cm⁻¹)

  • S=O stretching (approximately 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹)

  • Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

  • C-N stretching (approximately 1000-1250 cm⁻¹)

Mass Spectrometry

In mass spectrometry, the compound would likely show a molecular ion peak corresponding to the free base (M-HCl)⁺. Fragmentation patterns would include the loss of the phenylsulfonyl group and fragmentation of the pyrrolidine ring.

Applications and Biological Activity

Pharmaceutical Applications

Compounds containing the phenylsulfonyl and pyrrolidine moieties have been explored for various pharmaceutical applications. While specific data for 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride is limited in the provided search results, related structures have shown promise in several therapeutic areas:

  • Enzyme inhibition: Sulfonyl-containing heterocycles have been investigated as enzyme inhibitors, particularly for proteases and kinases

  • Antimicrobial activity: Some pyrrolidine derivatives exhibit antibacterial and antifungal properties

  • Central nervous system activity: Pyrrolidine-containing compounds often display affinity for various neuroreceptors

Synthetic Chemistry Applications

In synthetic organic chemistry, compounds like 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride may serve as:

  • Building blocks for more complex molecules

  • Chiral auxiliaries in asymmetric synthesis

  • Precursors for further functionalization, leveraging the reactivity of the sulfonyl group

  • Intermediates in the synthesis of pharmaceutically active compounds

Comparative Analysis with Related Compounds

Table 1: Comparison of 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride with Related Compounds

CompoundMolecular FormulaStructural FeaturesNotable Properties
2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochlorideC₁₁H₁₆ClNO₂SPyrrolidine with phenylsulfonyl methyl at C-2Expected to be water-soluble; potential synthetic intermediate
N-Methylpyrrolidine hydrochlorideC₅H₁₂ClNPyrrolidine with methyl at N positionWater-soluble crystalline solid; simpler structure
2-(2-(Methylthio)phenyl)pyrrolidine hydrochlorideC₁₁H₁₆ClNSPyrrolidine with 2-(methylthio)phenyl at C-2Contains thioether instead of sulfonyl group
3-(((4-(trifluoromethyl)phenyl)sulfonyl)methyl)pyrrolidine hydrochlorideC₁₂H₁₅ClF₃NO₂SPyrrolidine with sulfonyl methyl at C-3 positionContains additional trifluoromethyl group

Reactivity and Chemical Behavior

Nucleophilic Reactions

The sulfonyl group in 2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride activates the adjacent methylene carbon toward nucleophilic attack. This reactivity can be exploited in various transformations:

  • Alkylation reactions at the α-position of the sulfonyl group

  • Elimination reactions leading to vinyl sulfones

  • Reduction reactions affecting the sulfonyl group

Acid-Base Properties

As a hydrochloride salt, the compound exists with a protonated nitrogen in the pyrrolidine ring. This confers acid-base properties:

  • In basic conditions, deprotonation of the nitrogen occurs, forming the free base

  • The pKa of the protonated nitrogen is estimated to be similar to other pyrrolidinium salts (approximately 9-10)

  • The free base form would act as a weak base in solution

Synthesis Considerations and Challenges

Stereochemical Considerations

The 2-position of the pyrrolidine ring is a stereogenic center, potentially leading to enantiomers. Synthesis of stereochemically pure forms would require either:

  • Resolution of racemic mixtures

  • Asymmetric synthesis using chiral catalysts or auxiliaries

  • Starting from enantiomerically pure precursors

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